3',4-Difluoro[1,1'-biphenyl]-3-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-fluoro-5-(3-fluorophenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-10-3-1-2-8(6-10)9-4-5-11(14)12(15)7-9/h1-7,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBKVAMKTKDEXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60673375 | |
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214331-38-0 | |
| Record name | 3',4-Difluoro[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60673375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for 3 ,4 Difluoro 1,1 Biphenyl 3 Ol
Precursor Synthesis and Functionalization Pathways
The assembly of 3',4'-Difluoro[1,1'-biphenyl]-3-ol is most effectively achieved through the coupling of two key aromatic precursors. A logical and commonly employed strategy involves the use of a protected 3-hydroxyphenyl derivative and a 3,4-difluorophenyl derivative. The hydroxyl group is typically protected, for instance as a methyl ether (methoxy group), to prevent interference with the coupling reaction. This necessitates the synthesis of the corresponding precursors, namely 3-methoxyphenylboronic acid and a suitable 3,4-difluorohalobenzene.
Synthesis of 3,4-Difluorophenylboronic acid: This crucial precursor can be prepared from 1-bromo-3,4-difluorobenzene. The synthesis typically proceeds via a Grignard reaction, where magnesium metal reacts with the aryl bromide in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent. This organometallic intermediate is then reacted with a borate (B1201080) ester, such as tri-isopropylborate, at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronate ester to yield 3,4-difluorophenylboronic acid. tsukuba.ac.jp
Synthesis of 3-Methoxyphenylboronic acid: A common route to this precursor starts from 1-bromo-3-methoxybenzene. The synthesis involves a lithium-halogen exchange using an organolithium reagent like n-butyllithium at low temperatures, followed by reaction with a borate ester such as triisopropyl borate. An acidic workup then affords 3-methoxyphenylboronic acid. nih.gov
Carbon-Carbon Bond Formation in Biphenyl (B1667301) Systems
The construction of the biphenyl skeleton is the cornerstone of this synthesis. Transition-metal catalyzed cross-coupling reactions are the most powerful and versatile methods for this purpose.
Transition-Metal Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a preeminent method for the formation of C-C bonds between aryl partners due to its mild reaction conditions, high functional group tolerance, and the commercial availability and stability of boronic acids. nih.govresearchgate.netthermofisher.com The general mechanism involves an oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nih.gov
In a typical synthesis of the 3',4'-Difluoro[1,1'-biphenyl]-3-ol backbone, 3-methoxyphenylboronic acid is coupled with 1-bromo-3,4-difluorobenzene. This reaction is catalyzed by a palladium complex, often generated in situ from a precursor like palladium(II) acetate (B1210297) or tris(dibenzylideneacetone)dipalladium(0), along with a suitable phosphine (B1218219) ligand. The choice of ligand is critical and can influence the reaction's efficiency. A variety of phosphine ligands, such as triphenylphosphine (B44618) or more sterically demanding and electron-rich ligands, can be employed. The reaction requires a base, such as potassium carbonate or sodium carbonate, and is typically carried out in a solvent system like a mixture of toluene (B28343) and water. mdpi.com
A representative reaction is outlined below:
Table 1: Representative Suzuki-Miyaura Coupling for 3-methoxy-3',4'-difluorobiphenyl Synthesis
| Reactant 1 | Reactant 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
|---|
Following the successful coupling to form 3-methoxy-3',4'-difluorobiphenyl, the final step is the deprotection of the methoxy (B1213986) group to unveil the desired 3-hydroxyl group. A widely used and effective reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). orgsyn.orgajrconline.org The reaction is typically performed in a chlorinated solvent like dichloromethane (B109758) at low temperatures, followed by warming to room temperature. The BBr₃ coordinates to the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. Subsequent aqueous workup yields the final product, 3',4'-Difluoro[1,1'-biphenyl]-3-ol. orgsyn.org
Table 2: Demethylation of 3-methoxy-3',4'-difluorobiphenyl
| Reactant | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|
While palladium catalysis is dominant, other transition metals can also mediate the formation of the biphenyl linkage.
The Negishi coupling involves the reaction of an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. core.ac.uk For the synthesis of 3',4'-Difluoro[1,1'-biphenyl]-3-ol, this could involve the preparation of a 3,4-difluorophenylzinc reagent and its coupling with a protected 3-bromophenol. The Negishi reaction can be advantageous in certain cases, although the preparation and handling of organozinc reagents require anhydrous conditions. core.ac.uk
The Ullmann reaction is a classical method that involves the copper-promoted coupling of two aryl halides. thermofisher.com Traditionally, this reaction requires harsh conditions (high temperatures). However, modern modifications using ligands and more reactive copper sources have improved its scope and applicability for the synthesis of unsymmetrical biaryls. researchgate.net This could potentially be applied to the coupling of 1-bromo-3,4-difluorobenzene with a protected 3-iodophenol.
Non-Catalytic Coupling Strategies
While less common for this specific transformation due to lower efficiency and harsher conditions, non-catalytic methods for C-C bond formation exist. These are generally of historical interest or for specific applications where metal catalysis is undesirable. The Gomberg-Bachmann reaction, for instance, involves the base-induced decomposition of a diazonium salt in the presence of another aromatic compound, but it often suffers from low yields and a lack of regioselectivity.
Regioselective Hydroxylation and Fluorination Techniques
The synthetic strategy outlined above achieves the desired regiochemistry through the use of appropriately substituted precursors. The positions of the fluorine and hydroxyl groups are predetermined by the starting materials, 1-bromo-3,4-difluorobenzene and a 3-functionalized phenol (B47542) derivative.
Direct regioselective hydroxylation or fluorination of a pre-formed biphenyl scaffold is a more challenging approach for this target molecule.
Regioselective Hydroxylation: The direct C-H hydroxylation of an aromatic ring is a field of active research. Transition-metal-catalyzed C-H oxidation can be used to introduce hydroxyl groups, but achieving high regioselectivity on a complex molecule like 3',4'-difluorobiphenyl without directing groups can be difficult. nih.gov
Regioselective Fluorination: Similarly, electrophilic or nucleophilic fluorination reactions on an existing biphenyl system would likely lead to a mixture of isomers, making it a less viable primary synthetic route compared to the use of pre-fluorinated building blocks.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of 3',4-Difluoro[1,1'-biphenyl]-3-ol via cross-coupling reactions are highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, ligand, base, solvent, and temperature. Research into the synthesis of analogous fluorinated biphenyl compounds provides a clear framework for optimizing the production of the target molecule. acs.orgmdpi.com
Catalyst and Ligand System: The selection of the palladium source and its associated ligand is critical. While simple catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are effective, modern catalyst systems often employ more sophisticated, sterically hindered phosphine ligands. acs.orgorganic-chemistry.org For instance, ligands like XPhos or RuPhos, in combination with a palladium precursor like Pd₂(dba)₃, have been shown to improve reaction rates and yields, especially for challenging substrates. organic-chemistry.orgresearchgate.net The development of bidentate phosphine ligands, such as BINAP and DPF, was a significant step forward, providing more reliable results for a wider range of substrates. wikipedia.org
Base and Solvent: The choice of base and solvent system is interdependent and crucial for the reaction's success. A common combination for Suzuki-Miyaura reactions is an inorganic base like potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄) in a mixed solvent system, such as a dioxane/water or toluene/ethanol/water mixture. acs.orgnih.gov The base is essential for the transmetalation step of the catalytic cycle. Studies on the Buchwald-Hartwig amination, another key palladium-catalyzed reaction, have shown that screening various bases (e.g., Cs₂CO₃, K₃PO₄, Na₂CO₃) and solvents (e.g., toluene, dioxane, THF) is necessary to find the optimal conditions for a specific substrate pair. sci-hub.runih.gov For example, in the amination of aryl fluorosulfonates, cesium carbonate in toluene proved to be the most effective combination. sci-hub.ru
Temperature and Reaction Time: The reaction temperature directly influences the reaction rate. For the synthesis of fluorinated biphenyls, temperatures are often elevated, typically ranging from 70°C to 110°C. acs.orgmdpi.com Optimization involves finding the lowest possible temperature that provides a good yield in a reasonable timeframe to minimize energy consumption and the formation of byproducts. As shown in the synthesis of fluorinated biphenyl derivatives using a supported palladium catalyst, increasing the temperature from 70°C to 110°C significantly increased the conversion rates. mdpi.com
The following table summarizes typical optimization parameters for Suzuki-Miyaura reactions based on studies of similar fluorinated biphenyls.
| Parameter | Variation | Typical Outcome on Yield | Reference |
| Catalyst Loading | 0.01 mol% to 5 mol% | Lowering catalyst loading is desirable for cost-effectiveness, but too little can lead to incomplete conversion. Optimal loading balances cost and yield. | acs.orgresearchgate.net |
| Ligand | PPh₃, XPhos, CataXCium A | More advanced ligands often lead to higher yields and better functional group tolerance, especially for challenging couplings. | nih.gov |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The choice of base can significantly impact yield; Cs₂CO₃ is often effective for difficult couplings. The optimal base depends on the specific substrates and solvent. | sci-hub.runih.gov |
| Solvent | Toluene, Dioxane, THF, Water | The solvent affects the solubility of reactants and catalyst species. Mixed aqueous systems are common and can promote the reaction. | acs.orgmdpi.comnih.gov |
| Temperature | Room Temperature to 110°C | Higher temperatures generally increase reaction rates but can also lead to decomposition. Finding the optimal temperature is key. | mdpi.comresearchgate.net |
| Reaction Time | 1 hour to 48 hours | Reaction time is optimized to ensure complete conversion without unnecessary energy use or product degradation. | mdpi.comresearchgate.net |
This table is generated based on data from analogous reactions and represents general trends in optimization.
Green Chemistry Principles in Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Key areas of focus include the use of safer solvents, recyclable catalysts, and energy-efficient conditions. researchgate.netresearchgate.net
Aqueous Media and Safer Solvents: A significant advancement in green chemistry is the replacement of volatile and toxic organic solvents with water. The Suzuki-Miyaura reaction has been successfully performed in aqueous media, which is not only environmentally friendly but can also enhance reaction rates. researchgate.netresearchgate.net The synthesis of Flurbiprofen, a related biphenyl compound, was achieved via a Pd/C-catalyzed Suzuki coupling in water. researchgate.net Other approaches utilize bio-based solvents like those derived from gluconic acid, which can serve as both the reaction medium and catalyst, and can be recycled and reused. researchgate.net
Heterogeneous and Recyclable Catalysts: To address the cost and potential toxicity of palladium catalysts, significant research has focused on developing heterogeneous or supported catalysts. These catalysts, where palladium nanoparticles are supported on materials like modified graphene or fullerene, can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. mdpi.comresearchgate.net For instance, a water-soluble fullerene-supported PdCl₂ nanocatalyst was used for Suzuki-Miyaura couplings, achieving high yields at room temperature in pure water. The catalyst was recycled five times with no discernible decrease in yield. researchgate.net Similarly, a catalyst of palladium nanoparticles on COOH-modified graphene has been shown to be effective and reusable for synthesizing fluorinated biphenyls. mdpi.com
Energy Efficiency: Green synthetic methods aim to reduce energy consumption by conducting reactions at ambient temperature and pressure whenever possible. The development of highly active catalyst systems has enabled some cross-coupling reactions to proceed efficiently without heating. researchgate.net The use of flow chemistry, where reactants are continuously passed through a heated microreactor, can also improve energy efficiency and safety compared to traditional batch processing. beilstein-journals.orgchemrxiv.org
The table below highlights the application of green chemistry principles in the synthesis of biphenyl compounds.
| Green Chemistry Principle | Application in Biphenyl Synthesis | Benefit | Reference |
| Use of Safer Solvents | Replacing traditional organic solvents (e.g., benzene (B151609), toluene) with water or bio-based solvents. | Reduced environmental impact and toxicity. | researchgate.netresearchgate.netresearchgate.net |
| Catalyst Recycling | Employing heterogeneous catalysts (e.g., Pd on carbon, graphene, or fullerenes) that can be filtered and reused. | Reduced metal waste, lower cost, and simplified purification. | mdpi.comresearchgate.net |
| Energy Efficiency | Developing catalysts that operate at room temperature; use of flow chemistry for better heat transfer. | Lower energy consumption and reduced carbon footprint. | researchgate.netbeilstein-journals.org |
| Atom Economy | Using reactions like C-H functionalization that avoid the need for pre-functionalized starting materials. | Reduced waste by maximizing the incorporation of reactant atoms into the final product. | nih.gov |
This table illustrates green approaches applicable to the synthesis of the target compound, based on established methods for related molecules.
Mechanistic Elucidation of Synthetic Transformations Involving 3 ,4 Difluoro 1,1 Biphenyl 3 Ol
Investigation of Reaction Pathways and Intermediates
The most common and versatile method for synthesizing biphenyl (B1667301) structures, including 3',4'-Difluoro[1,1'-biphenyl]-3-ol, is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of 3',4'-Difluoro[1,1'-biphenyl]-3-ol, two primary pathways can be envisioned:
Pathway A: Coupling of (3-hydroxyphenyl)boronic acid with 1-halo-3,4-difluorobenzene.
Pathway B: Coupling of (3,4-difluorophenyl)boronic acid with a 3-halophenol.
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov
Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide to a low-valent palladium(0) complex (often generated in situ from a palladium(II) precatalyst). This step forms a palladium(II) intermediate, an arylpalladium(II) halide. The reactivity of the aryl halide is a critical factor, with the bond strength of the carbon-halogen bond influencing the reaction rate (C-I > C-Br > C-Cl). libretexts.org For instance, in Pathway A, the 1-halo-3,4-difluorobenzene would add to the Pd(0) catalyst.
Transmetalation: In this step, the organic group from the organoboron reagent (the arylboronic acid) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base, such as potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄), can significantly impact the reaction's efficiency. nih.gov The result of this step is a diarylpalladium(II) complex.
Reductive Elimination: This is the final step of the catalytic cycle, where the two aryl groups on the palladium(II) complex are coupled, forming the C-C bond of the biphenyl product. This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle. The stability and electronic properties of the diarylpalladium(II) intermediate influence the rate of reductive elimination.
While this general mechanism provides a robust framework, the specific intermediates and potential side reactions can be influenced by the substituents on the coupling partners. The presence of the hydroxyl and fluoro groups on the aromatic rings in the synthesis of 3',4'-Difluoro[1,1'-biphenyl]-3-ol can affect the electronic properties of the reactants and intermediates, thereby influencing the rates of the individual steps in the catalytic cycle. For example, electron-withdrawing fluorine atoms can make the aryl halide more susceptible to oxidative addition. Conversely, the hydroxyl group can coordinate with the palladium center, potentially influencing the reaction pathway.
Stereochemical Considerations in Biphenyl Formation
The stereochemistry of biphenyls is dominated by the phenomenon of atropisomerism, which arises from restricted rotation around the single bond connecting the two aryl rings. unacademy.compharmaguideline.com This restricted rotation is typically caused by the presence of bulky substituents in the ortho positions of the biphenyl system. When the rotational barrier is high enough, stable, non-interconverting enantiomers can be isolated. unacademy.com
For 3',4'-Difluoro[1,1'-biphenyl]-3-ol, the substituents are not in the ortho positions (positions 2, 2', 6, and 6'). The hydroxyl group is at the meta-position (3), and the fluoro groups are at the meta and para positions (3' and 4') of the second ring. In the absence of bulky ortho substituents, the rotational energy barrier in biphenyls is generally low. researchgate.netcomporgchem.com
Computational studies on substituted biphenyls provide insight into the rotational barriers. For unsubstituted biphenyl, the energy barrier to rotation is quite low, typically in the range of 6-8 kJ/mol. comporgchem.com The introduction of substituents at the meta and para positions has a much smaller effect on the rotational barrier compared to ortho substituents. Studies on 3,3'-dihalogenated biphenyls have shown that they possess a double minimum for the rotational energy at dihedral angles of approximately 45° and 135°. researchgate.net However, the energy barriers for interconversion remain relatively low, meaning that at room temperature, rotation around the C-C single bond is rapid.
Given that fluorine and hydroxyl groups are not exceptionally bulky, and their placement is not at the ortho positions, it is highly unlikely that 3',4'-Difluoro[1,1'-biphenyl]-3-ol would exhibit stable atropisomerism under normal conditions. The rotation around the central C-C bond would be too fast to allow for the isolation of individual rotational isomers.
| Compound | Substituent Positions | Calculated Rotational Barrier (kcal/mol) |
|---|---|---|
| Biphenyl | Unsubstituted | ~1.5 - 2.0 |
| 2,2'-Dimethylbiphenyl | ortho, ortho' | ~17.4 |
| 3,3'-Difluorobiphenyl | meta, meta' | Low (rapid rotation) |
Ligand Effects in Catalytic Processes
The choice of ligand coordinated to the palladium center is of paramount importance in the Suzuki-Miyaura coupling, as it significantly influences the catalyst's stability, activity, and selectivity. nih.govorganic-chemistry.org For the synthesis of functionalized biphenyls like 3',4'-Difluoro[1,1'-biphenyl]-3-ol, phosphine (B1218219) ligands are commonly employed.
Bulky and electron-rich phosphine ligands are generally preferred as they promote the oxidative addition and reductive elimination steps of the catalytic cycle. nih.gov The steric bulk of the ligand can facilitate the formation of a coordinatively unsaturated palladium species, which is more reactive in the oxidative addition step. The electron-donating nature of the ligand increases the electron density on the palladium center, which also promotes oxidative addition and can stabilize the resulting Pd(II) intermediate.
Commonly used phosphine ligands in Suzuki-Miyaura reactions include tri(tert-butyl)phosphine (P(t-Bu)₃), tricyclohexylphosphine (B42057) (PCy₃), and various biaryl phosphine ligands such as SPhos and XPhos. nih.gov These ligands have demonstrated high efficacy in the coupling of a wide range of aryl halides and boronic acids, including those with functional groups. nih.gov
In the context of synthesizing 3',4'-Difluoro[1,1'-biphenyl]-3-ol, the presence of fluoro- and hydroxyl- groups necessitates careful ligand selection. For instance, the coupling of electron-deficient aryl halides (like 1-halo-3,4-difluorobenzene) can be challenging, and ligands that promote efficient oxidative addition are crucial. Similarly, the hydroxyl group of a 3-halophenol or (3-hydroxyphenyl)boronic acid could potentially interact with the catalyst, and the ligand must ensure the desired cross-coupling reaction proceeds efficiently without catalyst deactivation.
| Ligand | Key Characteristics | General Application |
|---|---|---|
| Tri(tert-butyl)phosphine (P(t-Bu)₃) | Bulky, electron-rich | Effective for coupling of aryl chlorides and bromides. |
| Tricyclohexylphosphine (PCy₃) | Bulky, electron-rich | Effective for coupling of aryl triflates. |
| SPhos | Bulky biaryl phosphine | Highly active for a broad range of substrates, including heteroaryls. |
| XPhos | Bulky biaryl phosphine | Very effective for sterically hindered and challenging couplings. |
This table provides a general overview of ligand effects. The optimal ligand for the synthesis of 3',4'-Difluoro[1,1'-biphenyl]-3-ol would need to be determined experimentally.
Kinetic Studies of Key Synthetic Steps
Kinetic studies of the Suzuki-Miyaura reaction provide quantitative information about the rates of the individual steps in the catalytic cycle and can help in optimizing reaction conditions. Such studies often involve monitoring the reaction progress over time under varying concentrations of reactants, catalyst, ligand, and base.
While specific kinetic data for the synthesis of 3',4'-Difluoro[1,1'-bhenyl]-3-ol is not extensively reported, kinetic analyses of similar Suzuki-Miyaura reactions offer valuable insights. For example, studies on the coupling of fluorinated aryl halides have shown that the nature of the halogen and the fluorine substitution pattern can significantly affect the reaction rate. mdpi.com Generally, the oxidative addition step is often found to be the rate-determining step, particularly with less reactive aryl chlorides.
The concentration and nature of the base also play a crucial role in the reaction kinetics. The base is involved in the activation of the boronic acid for transmetalation, and the rate of this step can be highly dependent on the base strength and solubility.
| Parameter | Description | General Trend/Observation |
|---|---|---|
| Reaction Order in Aryl Halide | Dependence of the reaction rate on the concentration of the aryl halide. | Often first-order, especially when oxidative addition is rate-limiting. |
| Reaction Order in Boronic Acid | Dependence of the reaction rate on the concentration of the boronic acid. | Can be complex, often showing saturation kinetics. |
| Activation Energy (Ea) | The minimum energy required for the reaction to occur. | Varies with the specific substrates and catalyst system. |
| Turnover Frequency (TOF) | A measure of catalyst activity (moles of product per mole of catalyst per unit time). | Higher for more active catalyst systems. |
This table presents general kinetic parameters. The actual values for the synthesis of 3',4'-Difluoro[1,1'-biphenyl]-3-ol would depend on the specific reaction conditions.
Advanced Spectroscopic Analysis of 3',4'-Difluoro[1,1'-biphenyl]-3-ol Fails to Yield Specific Data
A comprehensive search for advanced spectroscopic and chromatographic characterization data for the chemical compound 3',4'-Difluoro[1,1'-biphenyl]-3-ol has concluded without yielding specific experimental data required for a detailed analysis. Efforts to locate specific Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectra for this particular molecule were unsuccessful.
The intended analysis was to be structured around a detailed examination of the compound's spectroscopic characteristics, which are fundamental to confirming its molecular structure and identifying its functional groups. This would typically involve an in-depth review of its ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra to assign proton, carbon, and fluorine signals, respectively. Furthermore, the application of two-dimensional NMR techniques such as COSY, HSQC, and HMBC would be discussed to illustrate the connectivity between atoms within the molecule. Additionally, vibrational spectroscopy, specifically FTIR, would be used to identify characteristic absorption bands corresponding to the functional groups present in 3',4'-Difluoro[1,1'-biphenyl]-3-ol.
Despite a thorough search of scientific literature and spectral databases, no publications or datasets containing the specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, or FTIR data for 3',4'-Difluoro[1,1'-biphenyl]-3-ol could be retrieved. While data exists for structurally related compounds, such as other isomers of difluorobiphenyl or derivatives with different substitution patterns, the strict focus on the specified compound prevents the use of such analogous information.
Consequently, the creation of detailed data tables for chemical shifts, coupling constants, and vibrational frequencies, as well as an in-depth discussion of the spectroscopic findings for 3',4'-Difluoro[1,1'-biphenyl]-3-ol, cannot be accomplished at this time. The absence of this foundational data in the public domain makes a scientifically accurate and thorough characterization, as per the requested outline, impossible.
Advanced Spectroscopic and Chromatographic Characterization
Vibrational Spectroscopy for Functional Group Identification
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a detailed fingerprint of its chemical structure. For 3',4-Difluoro[1,1'-biphenyl]-3-ol, the Raman spectrum is expected to exhibit characteristic peaks corresponding to the vibrations of the biphenyl (B1667301) core, as well as modes influenced by the fluorine and hydroxyl substituents.
Analysis of related biphenyl compounds shows strong characteristic peaks for the biphenyl structure itself. researchgate.net These typically include vibrations around 3065 cm⁻¹ (C-H stretching), 1600 cm⁻¹ (aromatic ring C-C stretching), 1280 cm⁻¹ (inter-ring C-C stretching), and 1000-1030 cm⁻¹ (ring breathing modes). researchgate.net The presence and position of substituents significantly influence the spectrum. The C-F stretching vibrations for fluorinated aromatic compounds are typically found in the 1100-1300 cm⁻¹ region. The C-O stretching and O-H bending modes from the hydroxyl group are also expected to produce distinct signals.
The substitution pattern on the phenyl rings affects the in-plane and out-of-plane bending modes, which can help distinguish between isomers. researchgate.net Computational methods, such as Density Functional Theory (DFT), are often employed to simulate the vibrational spectra and aid in the precise assignment of experimental Raman bands. researchgate.netmorana-rtd.com
Table 1: Expected Raman Shifts and Vibrational Mode Assignments for this compound
| Expected Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
|---|---|
| ~3100-3000 | Aromatic C-H stretching |
| ~1610-1580 | Aromatic ring C-C stretching |
| ~1280 | Inter-ring C-C stretching |
| ~1300-1100 | C-F stretching |
| ~1260 | C-O stretching / O-H in-plane bending |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular formula for this compound is C₁₂H₈F₂O, giving it a monoisotopic mass of approximately 206.05 Da.
In an electron ionization (EI) mass spectrum, aromatic compounds are known to produce a relatively intense molecular ion peak (M⁺•) due to the stability of the aromatic system. libretexts.org The fragmentation of this compound is expected to proceed through several characteristic pathways, influenced by the hydroxyl and fluoro substituents.
Common fragmentation patterns for phenols can include the loss of a hydrogen radical ([M-H]⁺), the loss of water ([M-H₂O]⁺•), or the expulsion of carbon monoxide ([M-CO]⁺•) following rearrangement. libretexts.org The presence of fluorine atoms may lead to the loss of a fluorine radical ([M-F]⁺). Cleavage of the bond between the two phenyl rings is also a possible fragmentation pathway for biphenyl compounds. The most abundant fragment ion observed in the spectrum is known as the base peak. libretexts.org
Table 2: Predicted Mass-to-Charge Ratios (m/z) and Corresponding Ionic Fragments for this compound
| Predicted m/z | Corresponding Ionic Fragment | Fragmentation Pathway |
|---|---|---|
| 206 | [C₁₂H₈F₂O]⁺• | Molecular Ion (M⁺•) |
| 188 | [C₁₂H₆F₂]⁺• | Loss of H₂O |
| 187 | [C₁₂H₇F₂]⁺ | Loss of OH |
| 178 | [C₁₁H₈F₂O]⁺• | Loss of CO |
High-Resolution Chromatographic Techniques for Purity and Isolation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for its quantitative analysis. Reversed-phase HPLC (RP-HPLC) is the most common method for compounds of this polarity.
A typical RP-HPLC setup would utilize a stationary phase with nonpolar characteristics, such as a C18 or a specialized Biphenyl column, which can offer enhanced separation for aromatic compounds. sigmaaldrich.com The mobile phase would generally consist of a mixture of water (often with a modifier like formic acid or acetonitrile) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure efficient separation of the main compound from any impurities. Detection is commonly performed using a UV-Vis detector, set to a wavelength where the aromatic rings exhibit strong absorbance (e.g., 254 nm).
Table 3: Typical HPLC Parameters for the Analysis of this compound
| Parameter | Description |
|---|---|
| Column | Ascentis® Express Biphenyl or C18, 2.7-5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution (e.g., 5% to 95% B over 20 minutes) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 - 40 °C |
Thin Layer Chromatography (TLC) is a rapid and cost-effective method used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. For this compound, a standard silica gel plate (e.g., Silica Gel 60 F₂₅₄) serves as the stationary phase.
The mobile phase, or eluent, is typically a mixture of a nonpolar solvent (like hexane or cyclohexane) and a moderately polar solvent (like ethyl acetate (B1210297) or dichloromethane). The ratio of these solvents is optimized to achieve a retention factor (Rƒ) value ideally between 0.2 and 0.4 for the target compound.
Visualization of the compound on the TLC plate can be achieved non-destructively under UV light (254 nm), where the aromatic rings will cause the fluorescent indicator in the plate to quench, appearing as a dark spot. libretexts.org Destructive visualization can be performed using a stain that is specific for phenols, such as an iron(III) chloride (FeCl₃) solution, which forms a colored complex with phenolic compounds. libretexts.org
Table 4: Example TLC Systems and Expected Rƒ Behavior for this compound
| Stationary Phase | Mobile Phase (Solvent System) | Expected Rƒ Range | Visualization Method |
|---|---|---|---|
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (4:1) | 0.2 - 0.3 | UV (254 nm), FeCl₃ stain |
| Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (2:1) | 0.4 - 0.5 | UV (254 nm), FeCl₃ stain |
Column chromatography is the standard technique for the purification of multi-gram quantities of this compound from crude reaction mixtures. The principles are analogous to those of TLC but on a preparative scale.
The stationary phase is typically silica gel of a specific mesh size (e.g., 70-230 mesh), packed into a glass column. The crude product is loaded onto the top of the silica gel, and the mobile phase (eluent) is passed through the column. A gradient elution is often employed, starting with a nonpolar solvent system (e.g., high hexane content) and gradually increasing the polarity (e.g., increasing the ethyl acetate concentration). This allows for the sequential elution of compounds based on their polarity.
Fractions of the eluent are collected and analyzed by TLC to identify those containing the pure desired product. These pure fractions are then combined, and the solvent is removed by evaporation to yield the purified this compound.
Table 5: General Parameters for Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel (70-230 mesh) |
| Mobile Phase | Gradient of Hexane and Ethyl Acetate |
| Loading Method | Dry loading (adsorbed onto silica) or wet loading (dissolved in minimal solvent) |
| Fraction Analysis | TLC with UV visualization and/or chemical staining |
| Product Isolation | Combination of pure fractions and solvent evaporation |
Theoretical and Computational Investigations of 3 ,4 Difluoro 1,1 Biphenyl 3 Ol
Quantum Chemical Calculations
Density Functional Theory (DFT) has become a leading method in computational chemistry due to its favorable balance of accuracy and computational cost. ccu.edu.tw It is particularly well-suited for studying medium-sized organic molecules. DFT methods calculate the electronic structure of a molecule based on its electron density, which simplifies the complexity of the many-electron wavefunction. The B3LYP functional is a popular hybrid functional that often yields results in excellent agreement with experimental data for predicting molecular geometries and vibrational spectra. ccu.edu.twresearchgate.net
The geometry of a molecule corresponds to the minimum energy arrangement of its atoms. For 3',4-Difluoro[1,1'-biphenyl]-3-ol, a key structural feature is the dihedral angle between the two phenyl rings. The presence of substituents can create steric hindrance and electronic interactions that favor specific rotational conformations.
Geometry optimization calculations using DFT, for instance at the B3LYP/6-31G** level of theory, can determine the most stable conformation. nih.gov The process systematically adjusts the bond lengths, bond angles, and dihedral angles to find the lowest energy structure on the potential energy surface. Fluorine substitution is known to significantly impact molecular conformation. semanticscholar.orgnih.gov In this molecule, the interactions between the hydroxyl group on one ring and the two fluorine atoms on the other would be critical in determining the equilibrium torsional angle. A conformational analysis would involve calculating the energy at various fixed dihedral angles to map the rotational energy profile and identify the global minimum and any local minima.
Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative, based on typical values for substituted biphenyls, as specific computational results for this molecule were not available.
| Parameter | Predicted Value | Description |
|---|---|---|
| C1-C1' Bond Length | ~1.48 Å | The length of the bond connecting the two phenyl rings. |
| C-F Bond Lengths | ~1.35 Å | Typical length for a C-F bond on an aromatic ring. |
| C-O Bond Length | ~1.36 Å | The length of the bond between the phenyl ring and the hydroxyl oxygen. |
| O-H Bond Length | ~0.96 Å | The length of the hydroxyl O-H bond. |
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic transition properties. nih.govnih.gov
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the ground state. nih.gov For this compound, DFT calculations would likely show that the HOMO is primarily localized on the electron-rich phenol (B47542) ring, while the LUMO is distributed more over the electron-deficient difluorophenyl ring. This separation of frontier orbitals is characteristic of donor-acceptor systems.
Table 2: Predicted Frontier Orbital Energies for this compound (Illustrative) Note: Values are hypothetical, based on typical DFT calculations for similar aromatic compounds.
| Orbital | Energy (eV) | Description |
|---|---|---|
| HOMO | -5.8 eV | Highest Occupied Molecular Orbital; associated with electron-donating capability. |
| LUMO | -1.5 eV | Lowest Unoccupied Molecular Orbital; associated with electron-accepting capability. |
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. researchgate.netnih.gov It plots the electrostatic potential onto the electron density surface. Different colors represent different potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of intermediate, near-zero potential.
For this compound, an MEP map would reveal strong negative potential (red) around the highly electronegative fluorine and oxygen atoms. researchgate.netresearchgate.net A region of strong positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, identifying it as a primary site for hydrogen bonding and interaction with Lewis bases. rsc.org
Theoretical vibrational analysis is a powerful technique for interpreting and assigning bands in experimental infrared (IR) and Raman spectra. DFT calculations can predict the harmonic vibrational frequencies of a molecule, which correspond to the energies of its fundamental vibrational modes. ccu.edu.tw Although theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations, they can be scaled by an empirical factor to achieve excellent agreement. ccu.edu.tw
A vibrational analysis of this compound would predict characteristic frequencies for its functional groups. These predictions are crucial for confirming the molecular structure by correlating the calculated spectrum with an experimentally measured one.
Table 3: Predicted Vibrational Frequencies for Key Modes of this compound (Illustrative) Note: Wavenumber ranges are typical for the specified functional groups and are based on general spectroscopic data.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Description |
|---|---|---|
| O-H Stretch | 3550 - 3650 | Stretching of the hydroxyl group bond. |
| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the phenyl rings. |
| Aromatic C=C Stretch | 1450 - 1600 | In-plane stretching vibrations within the phenyl rings. |
| C-F Stretch | 1100 - 1250 | Stretching vibrations of the carbon-fluorine bonds. |
While DFT is highly effective, ab initio (Latin for "from the beginning") methods represent another class of quantum calculations. These methods are derived directly from theoretical principles without the use of experimental data for parameterization. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory. ccu.edu.tw
The choice of both the computational method and the basis set is critical for obtaining meaningful results. mit.edu A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide more flexibility to describe the distribution of electrons but come at a significantly higher computational cost.
Pople-style basis sets (e.g., 6-31G, 6-311+G(d,p))*: These are widely used and offer a good compromise between accuracy and efficiency. The symbols denote specific features: * adds polarization functions to heavy (non-hydrogen) atoms, ** adds them to hydrogen as well, and + adds diffuse functions to better describe anions or weak interactions. wavefun.com
Correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ) : Developed by Dunning and coworkers, these sets are designed to systematically converge towards the complete basis set limit, making them ideal for high-accuracy calculations where electron correlation is important. wavefun.com
For a molecule like this compound, a typical approach might involve initial geometry optimizations with a smaller basis set like 6-31G* before refining the energy calculations with a larger, more robust basis set such as cc-pVTZ or aug-cc-pVTZ, especially if studying weak intermolecular interactions. mit.eduwavefun.com The MP2 method generally provides more accurate results than HF by including electron correlation, but at a greater computational expense than DFT methods like B3LYP. ccu.edu.tw
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Density Functional Theory (DFT) Studies
Molecular Mechanics and Dynamics Simulations
No specific studies on the molecular mechanics and dynamics simulations of this compound were found.
Prediction of Chemical Reactivity Descriptors
No specific studies on the prediction of chemical reactivity descriptors for this compound were found.
Computational Design of Novel Fluorinated Biphenyl (B1667301) Architectures
No specific studies on the use of this compound in the computational design of novel fluorinated biphenyl architectures were found.
Chemical Reactivity and Derivatization Studies of 3 ,4 Difluoro 1,1 Biphenyl 3 Ol
Reactions at the Hydroxyl Group
The phenolic hydroxyl group is a primary site for chemical modification in 3',4'-Difluoro[1,1'-biphenyl]-3-ol, allowing for the synthesis of a wide array of derivatives through reactions such as etherification and esterification.
Etherification: The hydroxyl group can be converted into an ether via reactions like the Williamson ether synthesis. This involves deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide to yield the corresponding ether. This reaction is fundamental for introducing alkyl or substituted alkyl chains, which can modulate the molecule's physical and biological properties.
Esterification: Esters are readily formed through the reaction of the hydroxyl group with carboxylic acids or their more reactive derivatives, such as acyl chlorides or anhydrides. Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, is a common method. researchgate.net For more sensitive substrates or to achieve higher yields, the use of an acyl chloride in the presence of a base like pyridine (B92270) is often preferred. These esterification reactions are crucial for creating prodrugs or modifying the compound for applications in materials science. manchester.ac.uk
Table 1: Representative Reactions at the Hydroxyl Group
| Reaction Type | Reagents | Product Type |
| Etherification | 1. Base (e.g., K₂CO₃) 2. Alkyl Halide (R-X) | 3-Alkoxy-3',4'-difluoro[1,1'-biphenyl] |
| Esterification | Acyl Chloride (RCOCl), Pyridine | 3',4'-Difluoro-[1,1'-biphenyl]-3-yl ester |
| Esterification | Carboxylic Acid (RCOOH), Acid Catalyst | 3',4'-Difluoro-[1,1'-biphenyl]-3-yl ester |
Electrophilic and Nucleophilic Aromatic Substitution on the Biphenyl (B1667301) Rings
The biphenyl scaffold of 3',4'-Difluoro[1,1'-biphenyl]-3-ol contains two rings with distinct electronic properties, leading to different reactivities in substitution reactions.
Electrophilic Aromatic Substitution: The phenyl ring bearing the hydroxyl group is activated towards electrophilic attack. The hydroxyl group is a strong ortho, para-director. Consequently, electrophiles will preferentially add to the positions ortho and para to the -OH group (positions 2, 4, and 6). The bulky difluorophenyl group may provide some steric hindrance at the 2-position.
Conversely, the second phenyl ring, substituted with two fluorine atoms at the 3' and 4' positions, is significantly deactivated towards electrophilic substitution due to the strong electron-withdrawing inductive effect of fluorine. Reactions on this ring would require much harsher conditions. General principles of electrophilic substitution on biphenyls have been extensively reviewed. rsc.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagent | Major Predicted Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3',4'-Difluoro-2-nitro-[1,1'-biphenyl]-3-ol and/or 3',4'-Difluoro-4-nitro-[1,1'-biphenyl]-3-ol |
| Halogenation | Br₂, FeBr₃ | 2-Bromo-3',4'-difluoro-[1,1'-biphenyl]-3-ol and/or 4-Bromo-3',4'-difluoro-[1,1'-biphenyl]-3-ol |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 2-Acyl-3',4'-difluoro-[1,1'-biphenyl]-3-ol and/or 4-Acyl-3',4'-difluoro-[1,1'-biphenyl]-3-ol |
Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) is generally difficult on unsubstituted benzene (B151609) rings but becomes feasible when the ring is activated by strong electron-withdrawing groups. The 3',4'-difluorophenyl ring is a potential site for SNAr, particularly at the fluorine-substituted carbons, if a sufficiently strong nucleophile is used under appropriate conditions.
Formation of Complex Polycyclic Aromatic Compounds
Biphenyls containing a hydroxyl group at a strategic position are valuable precursors for the synthesis of oxygen-containing polycyclic aromatic compounds, most notably dibenzofurans. The intramolecular cyclization of 2-hydroxybiphenyls is a standard method for creating the dibenzofuran (B1670420) core.
For 3',4'-Difluoro[1,1'-biphenyl]-3-ol, an intramolecular C-O bond formation can be envisioned between the hydroxyl group and the C-2' position of the adjacent ring. This type of reaction is often catalyzed by transition metals like palladium, proceeding through a C-H activation mechanism. organic-chemistry.org Such a transformation would yield a difluorinated dibenzofuran, a scaffold of interest in medicinal and materials chemistry. The synthesis of various dibenzofuran derivatives, including fluorinated ones, has been explored through several routes, often involving the cyclization of substituted phenols or diaryl ethers. dioxin20xx.orgnih.govnih.govbiointerfaceresearch.com
Functional Group Interconversions and Transformations
Beyond direct reactions at the hydroxyl group, functional group interconversions can transform 3',4'-Difluoro[1,1'-biphenyl]-3-ol into other useful intermediates. A key transformation for phenols is the conversion of the hydroxyl group into a sulfonate ester, such as a triflate (-OTf) or tosylate (-OTs).
This is significant because triflates are excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions. Converting the phenol to a triflate allows for the introduction of a wide variety of substituents (alkyl, aryl, amino, etc.) at the 3-position, providing a powerful tool for diversification that is not possible with the phenol directly. The reduction of a nitro group to an amine on a related biphenyl-ol framework demonstrates the utility of such interconversions in building more complex molecules.
Directed Derivatization for Specific Research Applications
The structural motifs within 3',4'-Difluoro[1,1'-biphenyl]-3-ol make it and its derivatives valuable in several research fields. Fluorinated biphenyls are established core structures in materials science, particularly for the design of liquid crystals. alfa-chemistry.com The polarity, rigidity, and potential for specific intermolecular interactions conferred by the fluorine atoms are highly desirable properties.
In medicinal chemistry, the biphenyl scaffold is a well-known privileged structure, appearing in numerous biologically active compounds. rsc.orgresearchgate.net The introduction of fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity. nih.gov Derivatization of 3',4'-Difluoro[1,1'-biphenyl]-3-ol would be a logical step in developing novel therapeutic agents. For instance, the hydroxyl group can serve as a handle to attach pharmacophores or linkers to explore structure-activity relationships. The synthesis of such complex derivatives often relies on powerful cross-coupling methods like the Suzuki-Miyaura reaction to construct the core biphenyl structure from appropriate boronic acids and aryl halides. nih.govlibretexts.org
Applications of 3 ,4 Difluoro 1,1 Biphenyl 3 Ol in Advanced Organic Synthesis
Role as a Key Synthetic Intermediate for Complex Molecules
While direct literature evidence for the use of 3',4'-Difluoro[1,1'-biphenyl]-3-ol as a key intermediate in the synthesis of complex molecules is not abundant, the inherent reactivity of its structure points to its potential. The hydroxyl group serves as a versatile handle for a wide range of chemical transformations, including etherification, esterification, and conversion to a triflate for cross-coupling reactions. The difluorinated phenyl ring can influence the reactivity and properties of the resulting molecules.
The synthesis of complex and diverse compounds often relies on the strategic use of functionalized building blocks. nih.gov For instance, the synthesis of various active pharmaceutical ingredients has been achieved through multi-step sequences where functionalized aromatic compounds are key starting materials. nih.govtue.nl The general strategies for constructing complex molecular frameworks often involve the coupling of smaller, functionalized fragments. The Suzuki-Miyaura coupling, a powerful method for forming carbon-carbon bonds, is frequently employed for the synthesis of biphenyl (B1667301) derivatives. nih.govrsc.org It is conceivable that 3',4'-Difluoro[1,1'-biphenyl]-3-ol could be prepared using such methods or could serve as a precursor that is further elaborated into more complex targets.
Integration into Diverse Molecular Architectures
The structure of 3',4'-Difluoro[1,1'-biphenyl]-3-ol allows for its straightforward integration into a variety of larger and more complex molecular architectures. The biphenyl core provides a rigid and planarizable scaffold, while the hydroxyl and fluoro groups offer sites for covalent modification and for influencing intermolecular interactions.
For example, in medicinal chemistry, biphenyl-containing structures are of significant interest. Piperazine derivatives linked to a biphenyl-3-oxo-1,2,4-triazine scaffold have been synthesized and evaluated as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. nih.gov While not the exact same starting material, the synthesis of such complex heterocyclic systems demonstrates how functionalized biphenyls can be elaborated into biologically active molecules. The synthesis of various biphenyl derivatives through reactions like chloromethylation and reactions with diazonium salts further illustrates the versatility of the biphenyl core in constructing diverse molecular frameworks. rsc.org
Use in the Synthesis of Scaffolds with Tunable Electronic Properties
The introduction of fluorine atoms into organic molecules is a well-established strategy for tuning their electronic properties. The strong electron-withdrawing nature of fluorine can significantly impact the electron density distribution within a molecule, affecting its HOMO/LUMO energy levels, oxidation and reduction potentials, and intermolecular interactions.
While specific studies on scaffolds derived from 3',4'-Difluoro[1,1'-biphenyl]-3-ol are not detailed in the available literature, research on other fluorinated biphenyls provides strong evidence for this application. For instance, novel difluorinated biphenyl compounds have been synthesized and their electronic properties studied using both experimental techniques and computational methods. nih.gov These studies show that the substitution pattern of fluorine atoms can influence the molecular electrostatic potential and the stability of the compounds in redox reactions. nih.gov The degradation of biphenyls by enzymes like biphenyl 2,3-dioxygenase is also influenced by the substitution pattern, highlighting the role of fluorine in directing chemical reactivity. nih.gov Therefore, 3',4'-Difluoro[1,1'-biphenyl]-3-ol represents a valuable precursor for creating scaffolds where the electronic properties can be finely controlled for applications in areas such as organic electronics.
Precursor for Advanced Materials (e.g., liquid crystals as seen for similar compounds)
Fluorinated biphenyls are a critical class of compounds in the field of advanced materials, particularly for liquid crystal displays (LCDs). The fluorine substituents can enhance key properties such as dielectric anisotropy, viscosity, and optical birefringence.
Although direct evidence of the use of 3',4'-Difluoro[1,1'-bhenyl]-3-ol in liquid crystal synthesis is not prominent, the broader class of fluorinated biphenyls is extensively used. For example, but-3-enyl-based fluorinated biphenyl liquid crystals have been synthesized and shown to exhibit a broad nematic mesophase with low melting points and high clearing points, making them suitable for LCD mixtures. capes.gov.br Patents also describe the use of various fluorinated biphenyl compounds in liquid crystal compositions, highlighting their importance in this technology. google.comgoogle.com The synthesis of these materials often involves multi-step reactions starting from functionalized biphenyl precursors. capes.gov.br Given its structure, 3',4'-Difluoro[1,1'-biphenyl]-3-ol could be a valuable intermediate for the synthesis of novel liquid crystalline materials with tailored properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3',4-Difluoro[1,1'-biphenyl]-3-ol, and how do reaction conditions influence yield?
- Methodology : Suzuki-Miyaura cross-coupling is a key method for biphenyl synthesis. For example, Pd(OAc)₂ and PEPPSI-IPr catalysts with Ag₂CO₃ as an additive in DMF at 120°C have been used for meta-substituted biaryls . Optimize reaction parameters (e.g., solvent, temperature, catalyst loading) via Design of Experiments (DoE) to maximize yield. Evidence from similar compounds shows yields >90% under optimized conditions .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Purify using flash chromatography or recrystallization, as demonstrated for structurally related difluoro-biphenyl derivatives .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?
- Methodology : Use ¹H and ¹³C NMR to identify fluorine-induced splitting patterns and aromatic proton environments. For instance, in a similar compound (C₁₄H₁₀ClF₃O₂), ¹H NMR showed distinct peaks at δ 7.6–6.8 ppm for aromatic protons, with coupling constants (J = 8.5 Hz) confirming substitution patterns . High-resolution mass spectrometry (HRMS) can validate molecular weight (e.g., [M+H]+ expected for C₁₂H₉F₂O: 207.0625).
Q. What safety precautions are critical during the synthesis of fluorinated biphenyl derivatives?
- Methodology : Conduct a hazard assessment for reagents like cesium carbonate, DMF, and fluorinated intermediates. Use gas traps for reactions with gas evolution (e.g., CO₂ from carbonate bases) . Ensure proper ventilation and personal protective equipment (PPE), as outlined in protocols for difluoromethylation reactions .
Advanced Research Questions
Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in further functionalization?
- Methodology : Perform computational studies (DFT) to analyze electron density distribution. Fluorine’s electron-withdrawing nature may deactivate the ring toward electrophilic substitution but enhance stability in radical reactions. Compare reactivity with non-fluorinated analogs, such as 3-Hydroxybiphenyl (C₁₂H₁₀O), which undergoes easier electrophilic substitution .
Q. What strategies resolve contradictions in reported catalytic efficiencies for biphenyl synthesis?
- Methodology : Systematically compare catalysts (e.g., Pd(OAc)₂ vs. PEPPSI-IPr) under identical conditions. For example, Pd(OAc)₂ may favor electron-deficient aryl halides, while bulky NHC ligands (PEPPSI-IPr) improve steric hindrance tolerance . Use kinetic studies (e.g., reaction profiling via in situ IR) to identify rate-limiting steps.
Q. Can this compound serve as a precursor for bioactive compounds?
- Methodology : Derivatize the hydroxyl group via esterification or etherification to enhance bioavailability. Test derivatives against microbial targets, following protocols for biphenyl antimicrobials. For example, biphenyls with MICs of 15.63 µg/mL against Bacillus subtilis were reported . Use MIC assays and molecular docking to predict target interactions.
Q. How do solvent polarity and additives affect regioselectivity in cross-coupling reactions involving fluorinated substrates?
- Methodology : Screen solvents (DMF, THF, toluene) with additives like Ag₂CO₃ or LiCl. Polar aprotic solvents (DMF) may stabilize transition states, improving meta-selectivity. For example, Ag₂CO₃ in DMF increased meta-substituted biaryl yields by 30% compared to non-polar solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
